Cas no 152922-73-1 (Methyl 1-(Mercaptomethyl)cyclopropaneacetate)

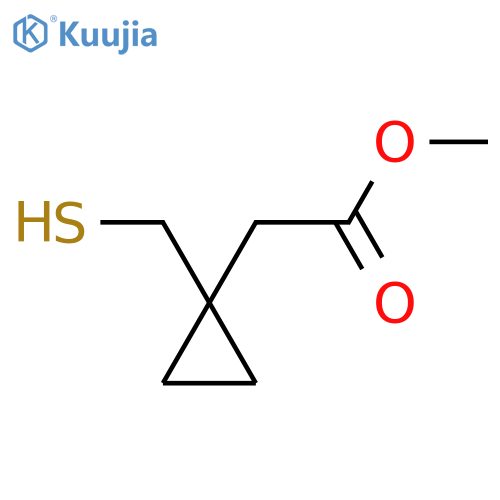

152922-73-1 structure

商品名:Methyl 1-(Mercaptomethyl)cyclopropaneacetate

Methyl 1-(Mercaptomethyl)cyclopropaneacetate 化学的及び物理的性質

名前と識別子

-

- Methyl1-(mercaptomethyl)cyclo propane acetate

- Metyl 1-(Mercaptomethyl)Cyclopropane Acetate

- Methy 1-(Mercaptomethyl)cyclopropane acetate

- 1-(mercaptomethyl)cyclopropaneacetic acid methyl ester

- 2-[1-(mercaptomethyl)cyclopropyl]acetic acid methyl ester

- ETHYL [1-(MECAPTOMETHYL)CYCLOPROPYL]ACETATE[FOR MONTELUKAST]

- methyl 1-(mercaptomethyl)-cyclopropane acetate

- methyl 2-(1-(mercaptomethyl)cyclopropyl)acetate

- Methyl2-[1-(mercaptomethyl)cyclopropyl]acetate

- Methyl[1-(Mercaptomethyl)cyclopropyl]acetate

- Methyl 2-[1-(sulfanylMethyl)cyclopropyl]acetate

- CYTAM METHYL 2-[1-(MERCAPTOMETHYL) CYCLOPROPYL] ACETATE

- 1-(Mercaptomethyl)cyclopropaneaceticacid methyl ester

- METHYL 1-(MERCAPTOMETHYL)CYCLOPROPANE ACETATE

- Methyl [1-(mercaptomethyl)cyclopropyl]acetate

- FT-0648913

- MFCD09832879

- JRHLVNAWLWIHDN-UHFFFAOYSA-N

- AS-66428

- 152922-73-1

- EN300-93003

- CS-0264516

- SCHEMBL594992

- (1-mercaptomethyl-cyclopropyl)-acetic acid methyl ester

- methyl2-(1-(mercaptomethyl)cyclopropyl)acetate

- AC-586

- DTXSID801192074

- J-521732

- BCP12043

- AKOS006326847

- Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester

- METHYL 1-(MERCAPTOMETHYL)CYCLOPROPANEACETATE

- ALBB-033010

- Methyl 1-(Mercaptomethyl)cyclopropaneacetate

-

- MDL: MFCD09832879

- インチ: 1S/C7H12O2S/c1-9-6(8)4-7(5-10)2-3-7/h10H,2-5H2,1H3

- InChIKey: JRHLVNAWLWIHDN-UHFFFAOYSA-N

- ほほえんだ: COC(=O)CC1(CC1)CS

計算された属性

- せいみつぶんしりょう: 160.05600

- どういたいしつりょう: 160.05580079g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 27.3Ų

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.11

- ゆうかいてん: No data available

- ふってん: 208.899 °C at 760 mmHg

- フラッシュポイント: 92.703 °C

- 屈折率: 1.495

- PSA: 65.10000

- LogP: 1.25950

- じょうきあつ: 0.2±0.4 mmHg at 25°C

Methyl 1-(Mercaptomethyl)cyclopropaneacetate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315 (100%) H319 (100%) H335 (100%)

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H315 (100%) H319 (100%) H335 (100%)

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

Methyl 1-(Mercaptomethyl)cyclopropaneacetate 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Methyl 1-(Mercaptomethyl)cyclopropaneacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-93003-2.5g |

methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate |

152922-73-1 | 95% | 2.5g |

$362.0 | 2023-09-01 | |

| Enamine | EN300-93003-0.1g |

methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate |

152922-73-1 | 95% | 0.1g |

$46.0 | 2023-09-01 | |

| eNovation Chemicals LLC | D543248-100g |

Methyl 1-(Mercaptomethyl)cyclopropaneacetate |

152922-73-1 | 97% | 100g |

$360 | 2022-10-23 | |

| eNovation Chemicals LLC | D543248-500g |

Methyl 1-(Mercaptomethyl)cyclopropaneacetate |

152922-73-1 | 97% | 500g |

$680 | 2022-10-23 | |

| Enamine | EN300-93003-0.5g |

methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate |

152922-73-1 | 95% | 0.5g |

$116.0 | 2023-09-01 | |

| Enamine | EN300-93003-10.0g |

methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate |

152922-73-1 | 95% | 10.0g |

$793.0 | 2023-02-11 | |

| Enamine | EN300-93003-1g |

methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate |

152922-73-1 | 95% | 1g |

$185.0 | 2023-09-01 | |

| A2B Chem LLC | AB75460-1g |

Methyl 1-(mercaptomethyl)cyclopropaneacetate |

152922-73-1 | 97% | 1g |

$142.00 | 2024-04-20 | |

| 1PlusChem | 1P003S04-250mg |

Methyl 1-(Mercaptomethyl)cyclopropaneacetate |

152922-73-1 | 97% | 250mg |

$68.00 | 2024-06-20 | |

| 1PlusChem | 1P003S04-1g |

Methyl 1-(Mercaptomethyl)cyclopropaneacetate |

152922-73-1 | 97% | 1g |

$182.00 | 2024-06-20 |

Methyl 1-(Mercaptomethyl)cyclopropaneacetate 関連文献

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

152922-73-1 (Methyl 1-(Mercaptomethyl)cyclopropaneacetate) 関連製品

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:152922-73-1)Methyl 1-(Mercaptomethyl)cyclopropaneacetate

清らかである:99%/99%

はかる:1g/5g

価格 ($):164.0/570.0